molecular formula C11H15NO2 B12599128 N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine CAS No. 646039-08-9

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine

Cat. No.: B12599128
CAS No.: 646039-08-9
M. Wt: 193.24 g/mol
InChI Key: RCRUYBMQBJUFME-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C11H15NO2 It is known for its unique structure, which includes a methoxyphenyl group and a butan-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine under specific conditions. One common method is the condensation reaction between 3-methoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines.

Scientific Research Applications

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
  • N-[4-(3-methylphenyl)butan-2-ylidene]hydroxylamine

Uniqueness

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different substituents.

Properties

CAS No.

646039-08-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-9(12-13)6-7-10-4-3-5-11(8-10)14-2/h3-5,8,13H,6-7H2,1-2H3

InChI Key

RCRUYBMQBJUFME-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CCC1=CC(=CC=C1)OC

Origin of Product

United States

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